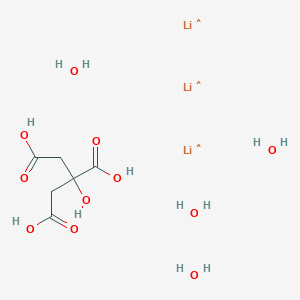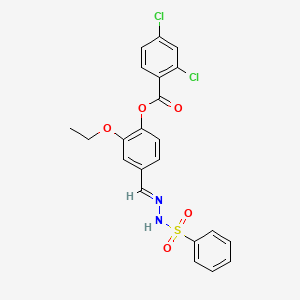
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate used primarily in biochemical assays. It consists of a chitin monomer, N-acetyl-beta-D-glucosaminide, and 4-methylumbelliferone, a fluorescent molecule. This compound is particularly useful for detecting and measuring the activity of enzymes such as beta-N-acetylhexosaminidase and chitinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves the coupling of 4-methylumbelliferone with N-acetyl-beta-D-glucosaminide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with high fluorescence efficiency and minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide primarily undergoes hydrolysis reactions. When exposed to specific enzymes like beta-N-acetylhexosaminidase, the compound is hydrolyzed to release 4-methylumbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at specific pH levels. Enzymes such as beta-N-acetylhexosaminidase or chitinase are commonly used to catalyze the reaction .
Major Products Formed
The primary product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a fluorescent compound used in various biochemical assays .
Scientific Research Applications
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by specific enzymes. The enzyme beta-N-acetylhexosaminidase targets the glycosidic bond between N-acetyl-beta-D-glucosaminide and 4-methylumbelliferone, cleaving it to release the fluorescent 4-methylumbelliferone. This fluorescence can then be measured to determine the enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl-beta-D-galactopyranoside: Another fluorogenic substrate used to measure beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate: Used to measure the activity of enzymes that hydrolyze sulfate groups.
Uniqueness
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide is unique due to its specific application in detecting beta-N-acetylhexosaminidase activity. Its high fluorescence efficiency and stability make it a preferred choice in various biochemical assays .
Properties
Molecular Formula |
C18H25NO10 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide;dihydrate |
InChI |
InChI=1S/C18H21NO8.2H2O/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18;;/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21);2*1H2/t13-,15-,16-,17-,18-;;/m1../s1 |
InChI Key |
PAVCYMSNMRWMAK-DMYIEBNJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C.O.O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)


![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)







